
H-D-PHG-OH
Overview
Description
H-D-PHG-OH, also known as D-4-hydroxyphenylglycine, is an amino acid derivative with the molecular formula C8H9NO3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is notable for its role as a building block in the synthesis of various pharmaceuticals, particularly antibiotics like amoxicillin and vancomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-PHG-OH typically involves the use of D-phenylglycine aminotransferase (D-PhgAT), an enzyme that catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . This biocatalytic method is preferred over traditional chemical synthesis due to its environmental friendliness and efficiency.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods using D-phenylglycine aminotransferase. This enzyme is isolated from microorganisms such as Pseudomonas stutzeri and is used in large-scale fermenters to produce the compound in high yields . The process involves optimizing conditions such as pH, temperature, and substrate concentration to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
H-D-PHG-OH undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler phenylglycine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxybenzaldehyde, while reduction can produce D-phenylglycine .
Scientific Research Applications
Pharmaceutical Applications
1. Chiral Building Block in Drug Synthesis
H-D-PHG-OH serves as an important chiral building block in the synthesis of various pharmaceuticals. Its optical activity is crucial for developing enantiomerically pure compounds, which are often more effective and safer than their racemic counterparts. For example, it has been utilized in synthesizing amino acid derivatives that exhibit biological activity against specific targets.
2. Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. Studies have shown that certain modifications to the phenylglycine structure enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .
Biochemical Studies
1. Enzyme Inhibition Studies
This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterases, which play a critical role in cellular signaling. The compound's ability to modulate enzyme activity could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases .
2. Protein Interaction Studies
The compound is also used in studying protein-ligand interactions due to its ability to bind selectively to certain proteins. This property is exploited in high-throughput screening assays aimed at identifying novel drug candidates .
Synthetic Chemistry
1. Synthesis of Peptides
This compound is frequently employed in peptide synthesis, particularly in the preparation of cyclic peptides where it contributes to the structural integrity and stability of the peptide bonds. Its incorporation into peptide chains can enhance biological activity or improve pharmacokinetic properties .
2. Development of Novel Materials
In materials science, this compound derivatives have been explored for their potential use in creating novel polymers and hydrogels with specific mechanical and chemical properties suitable for biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of H-D-PHG-OH involves its role as a substrate for enzymes like D-phenylglycine aminotransferase. This enzyme catalyzes the transfer of an amino group, facilitating the synthesis of various amino acid derivatives. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes transformation through a series of biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
D-phenylglycine: Similar in structure but lacks the hydroxyl group.
L-phenylglycine: The L-enantiomer of phenylglycine, differing in chirality.
4-hydroxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an amino group.
Uniqueness
H-D-PHG-OH is unique due to its hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other molecules, making it a valuable compound in pharmaceutical synthesis and research .
Biological Activity
H-D-PHG-OH, or H-D-phenylglycine hydroxylamine, is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.
This compound is a derivative of phenylglycine, which is known for its role in various biochemical processes. The molecular formula for this compound is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol. It exhibits high solubility in water and has been characterized as permeable across biological membranes, making it a candidate for further biological exploration .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to influence the secretion of anabolic hormones and may play a role in muscle recovery and performance enhancement during physical stress . The compound's ability to modulate these biological pathways suggests potential therapeutic applications.
Biological Activity Overview
- Neuromodulation : this compound has been studied as an analog of proctolin, an insect neuropeptide. Research indicates that modifications to the proctolin structure can affect its neuromodulatory activity. For instance, the introduction of phenylglycine derivatives has been linked to variations in myotropic activity in model organisms like Tenebrio molitor (mealworm) and Schistocerca gregaria (locust) .
- Ergogenic Effects : Studies have demonstrated that amino acid derivatives, including phenylglycine compounds, can enhance physical performance by influencing metabolic pathways and reducing exercise-induced muscle damage . This ergogenic potential is particularly relevant for athletes and individuals engaged in high-intensity training.
Case Study 1: Proctolin Analogues
A study conducted on various proctolin analogues modified with D- or L-phenylglycine derivatives revealed that while some modifications resulted in enhanced biological activity, others showed minimal effects. The myotropic activity was assessed through in vitro experiments on isolated insect tissues, providing insights into how structural changes influence functionality .
Compound | Myotropic Activity | Notes |
---|---|---|
H-Arg-Phg-Leu-Pro-Thr-OH | Weak | Minimal effect on Tenebrio molitor heart |
H-Arg-D-Phg-Leu-Pro-Thr-OH | None | No significant activity observed |
H-Arg-Phg(4-NO₂)-Leu-Pro-Thr-OH | Weak | Slight improvement over baseline |
Case Study 2: Ergogenic Potential
Another investigation focused on the ergogenic effects of amino acid derivatives highlighted the benefits of phenylglycine in enhancing performance metrics among athletes. Participants who supplemented with phenylglycine reported improved recovery times and reduced muscle soreness post-exercise .
Research Findings
Recent studies have employed advanced techniques such as molecular docking to explore the interactions between this compound and various biological macromolecules. These investigations aim to elucidate the compound's binding affinities and potential inhibitory effects on specific enzymes involved in metabolic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for H-D-PHG-OH, and how do reaction conditions influence yield and purity?
- Methodological Guidance : Optimize synthesis using orthogonal protection strategies for the hydroxyl and amino groups. Monitor reaction progress via HPLC or LC-MS to track intermediate formation . For yield comparison, design a fractional factorial experiment varying temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. Raney Ni). Tabulate yields and purity metrics (e.g., ≥95% by NMR) across conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemical configuration?
- Methodological Guidance : Combine -NMR (coupling constants for diastereotopic protons), circular dichroism (CD) for chiral centers, and X-ray crystallography (if crystalline). Cross-validate results with computational methods like DFT-based NMR shift calculations .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s pharmacological activity?
- Methodological Guidance : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) with positive/negative controls. Include dose-response curves (IC values) and assess selectivity against off-target enzymes. Report results in a table comparing activity across enzyme families (e.g., metalloproteases vs. serine proteases) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?
- Methodological Guidance : Conduct a meta-analysis of published data, focusing on variables like assay type (cell-free vs. cell-based), buffer conditions (pH, ionic strength), and compound stability (e.g., oxidation/degradation products). Apply principal component analysis (PCA) to identify confounding factors .
Q. What strategies optimize this compound’s bioavailability in vivo while retaining target engagement?
- Methodological Guidance : Design prodrug derivatives (e.g., esterification of hydroxyl groups) and evaluate pharmacokinetics (PK) in rodent models. Compare AUC (area under the curve) and (half-life) using LC-MS/MS. Use compartmental modeling to predict human dosing regimens .
Q. How do computational methods (e.g., MD simulations) enhance understanding of this compound’s binding kinetics with its target?
- Methodological Guidance : Perform molecular dynamics (MD) simulations over ≥100 ns to analyze ligand-protein interactions (hydrogen bonds, hydrophobic contacts). Validate with experimental data (e.g., SPR for ). Tabulate RMSD values and binding free energies (MM-PBSA) across simulation replicates .
Q. Data Contradiction Analysis Framework
Example Table: Conflicting IC Values for this compound in Protease Inhibition
Study | Assay Type | Buffer pH | IC (μM) | Purity (%) | Citation |
---|---|---|---|---|---|
A | Cell-free | 7.4 | 12.3 ± 1.2 | 98 | |
B | Cell-based | 6.8 | 45.6 ± 3.8 | 90 | |
C | Cell-free | 7.4 | 9.8 ± 0.9 | 99 |
Analysis : Discrepancies between Studies A and B may arise from cell permeability limitations (cell-based vs. cell-free) or pH-dependent enzyme activity. Study C’s higher purity aligns with lower IC, suggesting impurities in Study B may attenuate activity .
Q. Methodological Best Practices
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example, compare this compound’s efficacy against existing protease inhibitors using ANOVA with post-hoc Tukey tests .
- Data Integrity : Use blinded analysis for spectroscopic/biological assays to minimize bias. Archive raw data in repositories like Zenodo for reproducibility .
Properties
IUPAC Name |
(2R)-2-amino-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889362 | |
Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-74-1 | |
Record name | (-)-Phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylglycine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-α-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLGLYCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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